molecular formula C9H11N3O B10912548 (5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol CAS No. 1328640-89-6

(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol

Cat. No.: B10912548
CAS No.: 1328640-89-6
M. Wt: 177.20 g/mol
InChI Key: KQBRHRNZAWODIL-UHFFFAOYSA-N
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Description

(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with two methyl groups at positions 5 and 7, and a methanol group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carbaldehyde with a reducing agent to yield the desired methanol derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methyl groups and the methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carboxylic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence neuroinflammatory processes by targeting the translocator protein 18 kDa (TSPO) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol is unique due to the presence of the methanol group at position 2, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents at the same position .

Properties

CAS No.

1328640-89-6

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol

InChI

InChI=1S/C9H11N3O/c1-6-3-7(2)12-9(10-6)4-8(5-13)11-12/h3-4,13H,5H2,1-2H3

InChI Key

KQBRHRNZAWODIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)CO)C

Origin of Product

United States

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